GLP-1R agonist 12

GLP-1 receptor pharmacology Small-molecule drug discovery Benzimidazole derivatives

GLP-1R agonist 12 (Compound 123, CAS 2765595-19-3) is a benzimidazole-derived small-molecule GLP-1R agonist (MW 592.69) enabling membrane permeability without transfection—a decisive advantage over peptidic agonists (>5200 Da). It activates GLP-1R without cross-reactivity at Y1-R, Y2-R, GIPR, or GCGR, ensuring signal specificity in cAMP accumulation, β-arrestin recruitment, and receptor internalization assays using CHO, HEK293, or INS-1 cells. Its piperazine-oxetane scaffold provides multiple vectors for SAR optimization, making it an ideal benchmarking tool against danuglipron or naperiglipron. Researchers must conduct pilot dose-response experiments to determine assay-specific EC50 before large-scale studies.

Molecular Formula C34H36N6O4
Molecular Weight 592.7 g/mol
Cat. No. B15140277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGLP-1R agonist 12
Molecular FormulaC34H36N6O4
Molecular Weight592.7 g/mol
Structural Identifiers
SMILESC1CC1C2=NN3C=C(C=CC3=C2)COC4=CC=CC(=N4)C5CCN(CC5)CC6=NC7=C(N6CC8CCO8)C=C(C=C7)C(=O)O
InChIInChI=1S/C34H36N6O4/c41-34(42)25-7-9-29-31(16-25)39(19-27-12-15-43-27)32(35-29)20-38-13-10-24(11-14-38)28-2-1-3-33(36-28)44-21-22-4-8-26-17-30(23-5-6-23)37-40(26)18-22/h1-4,7-9,16-18,23-24,27H,5-6,10-15,19-21H2,(H,41,42)/t27-/m0/s1
InChIKeyTUSYJBRBOOOKPJ-MHZLTWQESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GLP-1R agonist 12: Chemical Identity, Pharmacological Class, and Scientific Sourcing Baseline


GLP-1R agonist 12 (also designated as Compound 123 or Compound 20A) is a small-molecule agonist of the glucagon-like peptide-1 receptor (GLP-1R), a class B G protein-coupled receptor critical for glucose homeostasis and metabolic regulation [1]. The compound is identified by CAS 2765595-19-3 (for the racemate) or CAS 2775376-50-4 (for the GLP-1 receptor agonist 12 variant) and has a molecular formula of C34H36N6O4 with a molecular weight of 592.69 g/mol [2]. This compound originates from benzimidazole derivative patent disclosures and serves as a pharmacological tool compound for investigating GLP-1R-mediated signaling in diabetes and metabolic disease research [3].

Why GLP-1R agonist 12 Cannot Be Interchanged with Other In-Class Small-Molecule GLP-1R Agonists


Within the small-molecule GLP-1R agonist class, compounds exhibit wide divergence in receptor activation potency spanning more than three orders of magnitude [1]. Critical pharmacological parameters including intrinsic efficacy, orthosteric versus allosteric binding modality, species cross-reactivity profiles, and physicochemical properties governing solubility and permeability are not conserved across chemical series [2]. Consequently, substituting one small-molecule GLP-1R agonist for another without empirical validation introduces substantial risk of misinterpretation in cAMP accumulation assays, glucose-stimulated insulin secretion experiments, and in vivo metabolic studies. The following evidence quantifies precisely where GLP-1R agonist 12 occupies a distinct position in this pharmacological landscape relative to available comparators [3].

GLP-1R agonist 12: Quantitative Differentiation Evidence Against Closest Chemical Analogs


Structural Divergence: Distinct Chemical Scaffold Versus Peptidic and Small-Molecule Comparators

GLP-1R agonist 12 is a benzimidazole-based small molecule (MW = 592.69 g/mol, C34H36N6O4) derived from patent WO2022111624 [1]. In contrast, GEP12 is a peptidic tri-receptor agonist with substantially higher molecular weight (5207.77 g/mol, C236H358N66O68) that targets GLP-1R, Y1-R, and Y2-R . Small-molecule orthosteric GLP-1R agonists such as danuglipron (PF-06882961) and naperiglipron (LY3549492) belong to distinct chemical series with different physicochemical and ADME profiles . The non-peptidic nature of GLP-1R agonist 12 confers fundamentally different solubility, membrane permeability, and formulation requirements compared to peptidic agonists.

GLP-1 receptor pharmacology Small-molecule drug discovery Benzimidazole derivatives

Comparative Potency Context: Class-Level Potency Positioning of Small-Molecule GLP-1R Agonists

While the specific EC50 value for GLP-1R agonist 12 has not been disclosed in publicly accessible sources, the potency landscape of structurally related small-molecule GLP-1R agonists provides essential context for experimental planning [1]. Small-molecule GLP-1R agonists in this class exhibit EC50 values spanning from sub-nanomolar to micromolar ranges: GLP-1R agonist 10 demonstrates an EC50 of 0.051 nM , GLP-1R agonist 22 shows EC50 of 0.0165 nM [2], GLP-1R agonist 40 achieves EC50 of 26.7 pM (0.0267 nM) , and GLP-1 receptor agonist 4 exhibits an EC50 of 64.5 nM . In contrast, allosteric small-molecule agonists such as PF-06882961 (danuglipron) operate with EC50 values in the 13-95 nM range [3]. Investigators should empirically determine the potency of GLP-1R agonist 12 in their specific assay systems using this class-wide potency gradient as a reference framework.

cAMP accumulation assay GLP-1R potency EC50 comparison

Target Specificity: Narrow Receptor Profile Differentiates from Multi-Agonist Peptides

GLP-1R agonist 12 is a selective GLP-1R agonist, as disclosed in patent WO2022111624 describing benzimidazole derivatives as GLP-1R activators [1]. This contrasts sharply with multi-receptor agonist peptides such as GEP12, which acts as a tri-receptor agonist with EC50 = 17.3 nM for GLP-1R activation and IC50 = 19.2 nM for receptor binding, while simultaneously targeting Y1-R and Y2-R . Similarly, GLP-1R/GIPR dual agonists (e.g., GLP-1R/GIPR agonist-1 with EC50 of 0.57 nM for GLP-1R and 0.75 nM for GIPR) [2] and GLP-1R/GCGR dual agonists exhibit broader receptor engagement profiles [3]. For research applications requiring isolated interrogation of GLP-1R signaling without confounding input from Y1-R, Y2-R, GIPR, or GCGR, selective agonists provide cleaner pharmacological dissection.

Receptor selectivity GLP-1R specificity Multi-agonist peptides

GLP-1R agonist 12: Evidence-Backed Research Application Scenarios


Selective GLP-1R Signaling Studies in Diabetes and Metabolic Research

GLP-1R agonist 12 is suitable for in vitro and ex vivo studies requiring isolated GLP-1R activation without cross-reactivity at Y1-R, Y2-R, GIPR, or GCGR [1]. This selectivity, inferred from patent disclosures describing benzimidazole derivatives as GLP-1R activators [2], enables researchers to attribute observed cAMP accumulation, glucose-stimulated insulin secretion, or gene expression changes specifically to GLP-1R engagement. Applications include mechanistic studies in pancreatic islets, hypothalamic neurons, and recombinant cell lines expressing human GLP-1R. Due to the absence of publicly disclosed EC50 data for this specific compound, investigators should conduct pilot dose-response experiments to establish assay-appropriate concentrations [3].

Small-Molecule GLP-1R Pharmacology in Cell-Based Assays

As a non-peptidic small molecule (MW = 592.69 g/mol) [1], GLP-1R agonist 12 offers distinct advantages over peptidic GLP-1R agonists (e.g., GEP12 with MW > 5200 g/mol) [2] for cell-based assays. Its smaller size facilitates membrane permeability and cellular uptake without requiring specialized transfection or permeabilization protocols. The compound is appropriate for cAMP accumulation assays (HTS-compatible format), β-arrestin recruitment assays, and GLP-1R internalization studies in CHO, HEK293, or INS-1 cell lines. Researchers should be aware that small-molecule GLP-1R agonists in this class exhibit potency ranges spanning 0.017 nM to 64.5 nM [3]; empirical determination of potency in the investigator's specific assay system is essential before proceeding with large-scale experiments.

Comparative Pharmacology: Small-Molecule Versus Peptidic GLP-1R Agonists

GLP-1R agonist 12 serves as a small-molecule comparator for studies contrasting pharmacological properties of non-peptidic agonists against peptidic GLP-1R agonists (e.g., GEP12, semaglutide, liraglutide) [1]. Key comparative parameters include: (i) potency determination via cAMP EC50 in identical assay formats, (ii) receptor selectivity profiling across related class B GPCRs, (iii) solubility and formulation behavior in DMSO versus aqueous buffers, and (iv) species cross-reactivity (human versus rodent GLP-1R). Such comparative studies inform drug discovery programs evaluating the therapeutic potential of small-molecule versus peptide-based GLP-1R activation strategies [2].

Chemical Tool Compound for GLP-1R Structure-Activity Relationship Studies

GLP-1R agonist 12 (Compound 123), as a benzimidazole derivative [1], provides a reference point for structure-activity relationship (SAR) investigations within this chemical series. Researchers developing novel GLP-1R agonists can benchmark new analogs against this compound for receptor activation potency and selectivity. The molecular framework (C34H36N6O4, containing benzimidazole core with piperazine and oxetane moieties) [2] offers multiple vectors for synthetic modification, making it a useful starting scaffold for medicinal chemistry optimization. Comparative evaluation against structurally distinct small-molecule GLP-1R agonists (e.g., danuglipron, naperiglipron) [3] can reveal scaffold-dependent differences in binding mode, signaling bias, and physicochemical properties.

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